

# WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WEHI-345 |           |
| Cat. No.:            | B611805  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOD signaling pathway in inflammatory and autoimmune diseases.

## **Chemical Structure and Properties**

**WEHI-345** is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key properties are summarized below.



| Property         | Value                                                                                                          |
|------------------|----------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide[1][2] |
| Chemical Formula | C22H23N7O[1][3]                                                                                                |
| Molecular Weight | 401.46 g/mol [3][4]                                                                                            |
| CAS Number       | 1354825-58-3[1][2]                                                                                             |
| Appearance       | Crystalline solid/Solid powder[1][2]                                                                           |
| Purity           | ≥98%[1][2]                                                                                                     |
| Solubility       | Soluble in DMSO (2 mg/mL) and DMF (2 mg/mL). Slightly soluble in Ethanol.[1]                                   |

### **Mechanism of Action and Signaling Pathway**

**WEHI-345** is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]

**WEHI-345** binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7] This inhibition delays RIPK2 ubiquitination and subsequent NF-κB activation, ultimately leading to a reduction in the production of inflammatory mediators.[4][8][9]





Click to download full resolution via product page

WEHI-345 inhibits RIPK2 kinase activity, blocking the NOD signaling pathway.



## **Biological and Pharmacological Properties**

**WEHI-345** exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects in both in vitro and in vivo models.

**In Vitro Activity** 

| Parameter                                                                       | Value                                                                   | Cell Line/System        |
|---------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------|
| RIPK2 IC50                                                                      | 0.13 μM[3][4]                                                           | Recombinant human RIPK2 |
| RIPK2 Kd                                                                        | 46 nM[10]                                                               |                         |
| Selectivity                                                                     | >10,000 nM for RIPK1, RIPK4, and RIPK5[10]                              |                         |
| Cellular Activity                                                               | Inhibition of MDP-induced<br>RIPK2 autophosphorylation at<br>500 nM.[4] | Raw 267.4 cells         |
| Potent blockade of MDP-<br>induced TNF and IL-6<br>transcription at 500 nM.[4]  | Bone Marrow-Derived<br>Macrophages (BMDMs)                              |                         |
| Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) at 500 nM.[4] | THP-1 cells                                                             | <del>-</del>            |

**In Vivo Activity** 

| Animal Model                                                          | Dosing Regimen                                                 | Key Findings                                                                                                                               |
|-----------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Experimental Autoimmune<br>Encephalomyelitis (EAE) in<br>C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily for 6 days[4] | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4] |

# **Experimental Protocols**



This section provides detailed methodologies for key experiments involving WEHI-345.

### In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **WEHI-345** against recombinant RIPK2.

#### Materials:

- Recombinant human RIPK2
- ATP
- Kinase substrate (e.g., myelin basic protein)
- WEHI-345
- · Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader

#### Protocol:

- Prepare a serial dilution of WEHI-345 in DMSO.
- In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the WEHI-345 dilutions.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.



Calculate the percent inhibition for each concentration of WEHI-345 and determine the IC₅o value by fitting the data to a dose-response curve.

# Cellular Assay for Inhibition of MDP-Induced Cytokine Production

Objective: To assess the ability of **WEHI-345** to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.

#### Materials:

- THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
- Cell culture medium
- Muramyl dipeptide (MDP)
- WEHI-345
- ELISA kit for TNF-α and IL-6 or RT-qPCR reagents
- 96-well cell culture plates

#### Protocol:

- Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of WEHI-345 (e.g., 0-1000 nM) for 1 hour.
- Stimulate the cells with MDP (e.g., 10 μg/mL) for a specified time (e.g., 4-8 hours for RT-qPCR, 24 hours for ELISA).[4]
- For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- For cytokine mRNA measurement (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific



for TNF- $\alpha$ , IL-6, and a housekeeping gene for normalization.

 Calculate the percent inhibition of cytokine production at each WEHI-345 concentration and determine the IC<sub>50</sub> value.

# In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of **WEHI-345** in a mouse model of multiple sclerosis.

#### Materials:

- C57BL/6 mice
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- WEHI-345
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

#### Protocol:

- Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG<sub>35-55</sub> peptide emulsified in CFA.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Begin treatment with **WEHI-345** (20 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs (typically around day 10-12).[4]
- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.



- At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
- Collect blood samples to measure plasma levels of cytokines and chemokines.
- Analyze the data to compare the disease severity, histological scores, and cytokine levels between the WEHI-345-treated and vehicle-treated groups.

## **Experimental and Logical Workflows**

The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2 inhibitor like **WEHI-345** and the logical relationship of its inhibitory action.



Click to download full resolution via product page

Typical experimental workflow for the evaluation of **WEHI-345**.





Click to download full resolution via product page

Logical flow of **WEHI-345**'s inhibitory action and therapeutic effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WEHI-345 | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. researchgate.net [researchgate.net]
- 6. Hooke Protocols IACUC Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 7. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. abmole.com [abmole.com]
- To cite this document: BenchChem. [WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611805#wehi-345-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com